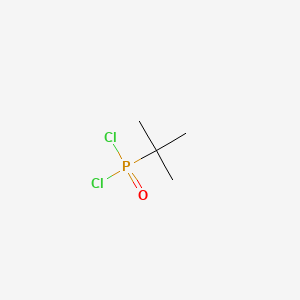
tert-Butylphosphonsäuredichlorid
Übersicht
Beschreibung
Tert-Butylphosphonic dichloride is a chemical compound with the linear formula (CH3)3CP(O)Cl2 . It has a molecular weight of 174.99 . It is used in the preparation and evaluation of the antimicrobial activities of a new class of macrocyclic phosphonates to determine their efficacy in suppressing the growth of bacteria and fungi .
Molecular Structure Analysis
The linear formula of tert-Butylphosphonic dichloride is (CH3)3CP(O)Cl2 . The molecular weight is 174.99 .Chemical Reactions Analysis
Tert-Butylphosphonic dichloride is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Tert-Butylphosphonic dichloride is a solid at 20°C . It is sensitive to moisture and heat . The melting point is between 120.0 to 125.0 °C .Wissenschaftliche Forschungsanwendungen
tert-Butylphosphonsäuredichlorid: Eine umfassende Analyse
Synthese des Dihydrobenzooxaphosphole-Kerns: this compound wird bei der Synthese des Dihydrobenzooxaphosphole-Kerns eingesetzt, einem wichtigen Bestandteil bei der Entwicklung verschiedener organischer Verbindungen mit potenziellen Anwendungen in der Pharmaindustrie und der Materialwissenschaft .
Herstellung von PCP-Pincer-Liganden: Diese Verbindung dient als Reaktant zur Herstellung von tert-Butyl-funktionalisierten 1,3-C6H4(CH2PR2)2 (PCP)-Pincer-Liganden. Diese Liganden sind in der Katalyse von Bedeutung und ermöglichen verschiedene chemische Umwandlungen .
Produktion von Chloro-phosphinit-Reagenzien: Durch Reaktion mit Natriumethoxid kann this compound in Chloro-phosphinit-Reagenzien umgewandelt werden. Diese Reagenzien sind in der synthetischen Chemie wertvoll, um phosphorhaltige Gruppen in Moleküle einzubringen .
Synthese von Aryl-phosphonsäureestern: Es wird bei der Herstellung von Aryl-phosphonsäureestern verwendet, die wichtige Zwischenprodukte für die Synthese von organophosphorhaltigen Polymeren sind. Diese Polymere finden vielfältige Anwendung, von Flammschutzmitteln bis hin zu technischen Kunststoffen .
Materialwissenschaftliche Forschung: Wissenschaftler nutzen this compound in der materialwissenschaftlichen Forschung, insbesondere bei der Synthese neuer Materialien mit einzigartigen Eigenschaften, die in fortschrittlichen Technologien eingesetzt werden könnten .
Chemische Synthese: In der chemischen Synthese ist diese Verbindung ein vielseitiges Reagenz, das in verschiedenen Reaktionen eingesetzt werden kann, um komplexe Moleküle für Forschungs- und industrielle Anwendungen zu erzeugen .
Analytische Anwendungen: Die aus Reaktionen mit this compound gewonnenen Produkte können analytisch untersucht werden, um ihre Struktur und Eigenschaften zu verstehen, was für die Qualitätskontrolle in der chemischen Produktion von entscheidender Bedeutung ist .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-dichlorophosphoryl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGNSMOWJIYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369906 | |
| Record name | tert-Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4707-95-3 | |
| Record name | tert-Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butylphosphonic Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)






